![molecular formula C11H6F3NO4 B13525009 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The presence of the trifluoromethoxy group in the phenyl ring enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to achieve high yields and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and phosphine are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oximes, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. The isoxazole ring plays a crucial role in stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Fluorophenyl)isoxazole-3-methanol
- 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
Uniqueness
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C11H6F3NO4 |
|---|---|
Peso molecular |
273.16 g/mol |
Nombre IUPAC |
5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)18-7-3-1-6(2-4-7)9-5-8(10(16)17)15-19-9/h1-5H,(H,16,17) |
Clave InChI |
PZDNPYYYHRLUOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


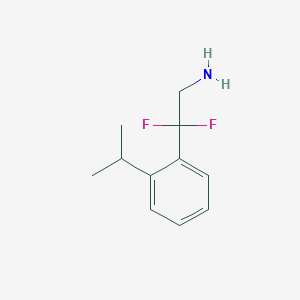
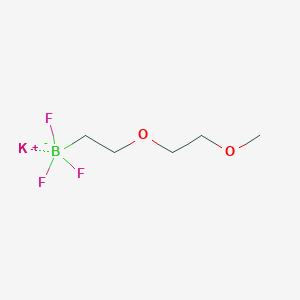
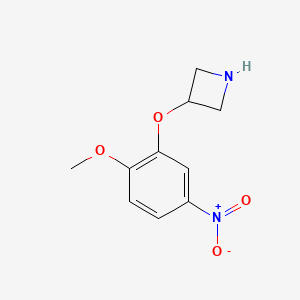
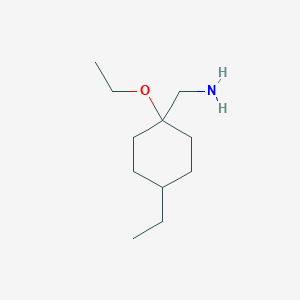

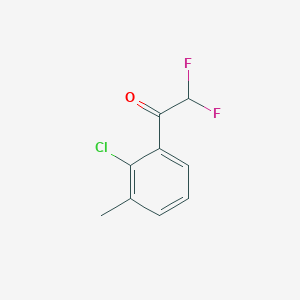
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)
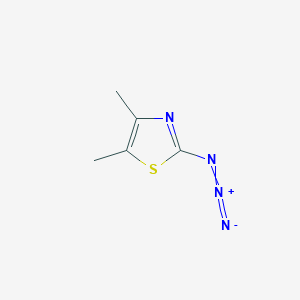


![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)



